molecular formula C11H18ClNO B14563509 4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride CAS No. 61685-03-8

4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride

Cat. No.: B14563509
CAS No.: 61685-03-8
M. Wt: 215.72 g/mol
InChI Key: KDRVNMXQOZGDBD-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride, also known as N-isopropyl-4-methoxyaniline hydrochloride, is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, where the aniline nitrogen is substituted with a methoxy group and an isopropyl group. This compound is often used in various chemical syntheses and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride typically involves the alkylation of 4-methoxyaniline with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets. The methoxy and isopropyl groups influence its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

61685-03-8

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

4-methoxy-N-methyl-N-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)12(3)10-5-7-11(13-4)8-6-10;/h5-9H,1-4H3;1H

InChI Key

KDRVNMXQOZGDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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